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molecular formula C6H14N2O B1206404 6-Aminohexanamide CAS No. 373-04-6

6-Aminohexanamide

Cat. No. B1206404
M. Wt: 130.19 g/mol
InChI Key: ZLHYDRXTDZFRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04119665

Procedure details

25 parts of methyl 5-cyanovalerate in 40 parts of methanol are heated to 120° C in a vibratory autoclave together with 24 parts of liquid ammonia and maintained at said temperature for 6 hours. After cooling and venting the autoclave, addition is made of 2.25 parts of a nickel catalyst (77% by weight of nickel) as prepared in Example 1, suspended in 24 parts of methanol. Ammonia and methanol lost during venting are replenished. The pressure is raised to a total pressure of 100 bars by pumping in hydrogen at room temperature. After heating to 80° C, the total pressure is 150 bars. Hydrogenation is continued with replenishment of the hydrogen until no further hydrogen is absorbed. After cooling and venting the autoclave, the reaction mixture is filtered to isolate the catalyst and the filtrate is evaporated to dryness. There are thus obtained 22.4 parts of 6-aminocaproamide (97% of theory), m.p. 49° to 50° C. The IR spectrum of this product and that of authentic 6-aminocaproamide are identical.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Reaction Step Two
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Reaction Step Three
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0 (± 1) mol
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Reaction Step Three
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0 (± 1) mol
Type
reactant
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Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
catalyst
Reaction Step Seven
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Type
solvent
Reaction Step Eight
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9]C)=O)#[N:2].CO.[NH3:13]>[Ni].[H][H]>[NH2:2][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([NH2:13])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCCCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained
CUSTOM
Type
CUSTOM
Details
for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the autoclave, addition
CUSTOM
Type
CUSTOM
Details
as prepared in Example 1
TEMPERATURE
Type
TEMPERATURE
Details
The pressure is raised to a total pressure of 100 bars
CUSTOM
Type
CUSTOM
Details
is absorbed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
to isolate the catalyst
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NCCCCCC(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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